(Cyclopropylmethyl)(pentan-3-yl)amine
Description
(Cyclopropylmethyl)(pentan-3-yl)amine is a secondary amine featuring a cyclopropylmethyl group and a pentan-3-yl substituent attached to the nitrogen atom. Its molecular formula is C₉H₁₉N (cyclopropylmethyl: C₃H₅; pentan-3-yl: C₅H₁₁; amine: NH), with a molecular weight of 141.26 g/mol.
The pentan-3-yl moiety introduces moderate lipophilicity, influencing solubility and bioavailability. Such structural features are critical in medicinal chemistry, particularly for central nervous system (CNS)-targeting agents .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)pentan-3-amine |
InChI |
InChI=1S/C9H19N/c1-3-9(4-2)10-7-8-5-6-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
GLGDOWUWSLCTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Application/Notes |
|---|---|---|---|---|---|
| (Cyclopropylmethyl)(pentan-3-yl)amine | C₉H₁₉N | 141.26 | Cyclopropylmethyl, pentan-3-yl | N/A | Hypothetical CNS ligand |
| cyclohexyl(phenyl)methylamine | C₁₈H₂₉N | 259.43 | Cyclohexylphenylmethyl, pentan-3-yl | N/A | Supplier-listed; no explicit use |
| 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine | C₉H₁₄F₃N₃ | 221.23 | Cyclopropyl, trifluoromethylpyrazole | 95% | Agrochemical/Pharmaceutical intermediate |
| Samidorphan L-malate | C₂₁H₂₆N₂O₄·C₄H₆O₅ | 504.54 | Morphinan core, cyclopropylmethyl | N/A | Opioid antagonist; used in schizophrenia therapy |
Key Observations :
- Steric Effects : The cyclopropylmethyl group in the target compound reduces conformational flexibility compared to bulkier substituents like cyclohexylphenylmethyl (259.43 g/mol, ). This may enhance binding selectivity in receptor interactions.
- Electronic Effects : Trifluoromethyl groups (as in ) increase electronegativity and metabolic resistance, whereas the cyclopropylmethyl group balances lipophilicity and stability .
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